4-fluoro-2-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide
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Overview
Description
4-fluoro-2-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide is a complex organic compound that features a fluorine atom, a methyl group, and a benzenesulfonamide moiety
Preparation Methods
The synthesis of 4-fluoro-2-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate (F-TMP-BF4) under controlled conditions.
Sulfonamide Formation: The benzenesulfonamide moiety is introduced through a sulfonylation reaction using a sulfonyl chloride derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
4-fluoro-2-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the sulfonamide group, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines or thiols.
Scientific Research Applications
4-fluoro-2-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: It is explored for its properties in the development of advanced materials, including polymers and coatings.
Biological Research: The compound’s interactions with biological systems are investigated to understand its potential therapeutic effects and toxicity.
Mechanism of Action
The mechanism of action of 4-fluoro-2-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and the sulfonamide group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 4-fluoro-2-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide include:
Fluorinated Pyridines: These compounds share the fluorine atom and aromatic ring structure, but differ in their specific functional groups and applications.
Fluorinated Pyrroles: These compounds also feature fluorine atoms and are used in various applications, including as anti-inflammatory agents and insecticides.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-fluoro-2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2S/c1-14-12-15(19)9-10-18(14)24(22,23)20-13-17-8-5-11-21(17)16-6-3-2-4-7-16/h2-4,6-7,9-10,12,17,20H,5,8,11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEXQTFVRCVHEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2CCCN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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